molecular formula C23H26N6O3S B2598648 1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 887223-44-1

1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Numéro de catalogue: B2598648
Numéro CAS: 887223-44-1
Poids moléculaire: 466.56
Clé InChI: YLPOFFUGEURXIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H26N6O3S and its molecular weight is 466.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C23H27N5O3
  • Molecular Weight : 421.49 g/mol

The compound features a thieno[2,3-e][1,2,4]triazolo-pyrimidinone core with a piperazine substituent, which is known to influence its biological activity significantly.

Antimalarial Activity

Research indicates that derivatives of triazolo-pyrimidinones exhibit promising antimalarial properties. A study focused on related compounds demonstrated their efficacy against Plasmodium falciparum, the causative agent of malaria. The compound is hypothesized to share similar mechanisms due to structural analogies with known antimalarial agents .

Dopamine D3 Receptor Antagonism

The compound has been investigated for its antagonistic effects on the dopamine D3 receptor (D3R). A related study highlighted that modifications in the piperazine moiety enhance binding affinity and selectivity towards D3R over D2-like receptors. This selectivity is crucial for developing treatments for substance use disorders . The binding affinity (Ki) values reported for similar compounds suggest that this compound may also exhibit significant D3R antagonism.

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The piperazine ring facilitates interaction with neurotransmitter receptors, particularly dopamine receptors.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific metabolic pathways in Plasmodium species, potentially leading to their antimalarial effects.

Case Study 1: Antimalarial Efficacy

In a controlled study, derivatives similar to the target compound were tested against Plasmodium falciparum. Results indicated a significant reduction in parasite load at concentrations as low as 0.5 µM. The study concluded that structural modifications can enhance potency and selectivity against malaria parasites .

Case Study 2: D3R Selectivity

A pharmacological evaluation of a closely related compound demonstrated a Ki value of 0.39 nM for D3R with minimal activity on D2R (Ki = 53 nM). This 136-fold selectivity suggests that fine-tuning the chemical structure can yield compounds with desirable pharmacological profiles suitable for treating addiction-related disorders .

Summary Table of Biological Activities

Activity Target IC50/Ki Values Reference
AntimalarialPlasmodium falciparum0.5 µM
D3 Receptor AntagonismDopamine D3 ReceptorKi = 0.39 nM
D2 ReceptorKi = 53 nM

Propriétés

IUPAC Name

12-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3S/c1-26-22(31)21-18(10-15-33-21)29-19(24-25-23(26)29)4-3-5-20(30)28-13-11-27(12-14-28)16-6-8-17(32-2)9-7-16/h6-10,15H,3-5,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPOFFUGEURXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.